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Compound of Interest

Compound Name: Methyl 5-oxopentanoate

Cat. No.: B1594885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Methyl 5-oxopentanoate (CAS No: 6026-86-4), a molecule of interest in various synthetic and

research applications.[1][2] The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for data acquisition.

Molecular Structure
Methyl 5-oxopentanoate is a bifunctional molecule containing both an aldehyde and a methyl

ester functional group. Its structure is foundational to interpreting its spectroscopic signatures.

IUPAC Name: methyl 5-oxopentanoate[3] Molecular Formula: C₆H₁₀O₃[3][4][5] Molecular

Weight: 130.14 g/mol [1][3][5] SMILES: COC(=O)CCCC=O[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data
The proton NMR spectrum of Methyl 5-oxopentanoate is characterized by distinct signals

corresponding to the different proton environments in the molecule. The chemical shifts are
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influenced by the electron-withdrawing effects of the adjacent carbonyl groups.

Protons
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration

-CHO ~9.77 Triplet (t) 1H

-OCH₃ ~3.67 Singlet (s) 3H

-CH₂-C(=O)O- ~2.48 Triplet (t) 2H

-CH₂-CHO ~2.34 Triplet (t) 2H

-CH₂-CH₂-CH₂- ~1.95 Quintet (p) 2H

¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the different carbon environments. The

carbonyl carbons of the aldehyde and ester are particularly deshielded and appear at the

downfield end of the spectrum.

Carbon Chemical Shift (δ, ppm) (Predicted)

-CHO ~202.5

-C(=O)O- ~173.8

-OCH₃ ~51.5

-CH₂-C(=O)O- ~43.2

-CH₂-CHO ~29.0

-CH₂-CH₂-CH₂- ~19.8

Experimental Protocol for NMR Spectroscopy
High-quality NMR spectra can be obtained by following a standardized protocol.

Sample Preparation:
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Accurately weigh 5-10 mg of Methyl 5-oxopentanoate and dissolve it in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7]

For referencing, add a small amount of an internal standard, such as tetramethylsilane

(TMS), which provides a signal at 0 ppm.[6]

Transfer the solution into a 5 mm NMR tube, ensuring a sample height of about 4-5 cm.[6]

If any particulate matter is present, filter the solution through a small plug of glass wool

into the NMR tube.[6]

Securely cap the NMR tube to prevent solvent evaporation.[6]

Data Acquisition:

Use a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[7][8]

Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic

field to optimize homogeneity and resolution.[6]

For ¹H NMR, acquire a one-dimensional spectrum with typical parameters such as a 30-

45° pulse angle and a spectral width of 10-15 ppm.[6]

For ¹³C NMR, acquire a one-dimensional spectrum with proton decoupling, a 30-45° pulse

angle, and a spectral width of around 200-220 ppm. A greater number of scans is typically

required compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).[7]

Perform phase and baseline corrections.[7]

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[7]

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

[7]
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Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectral Data
The IR spectrum of Methyl 5-oxopentanoate will prominently feature strong absorption bands

corresponding to the two carbonyl groups.

Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Aldehyde) ~1725 Strong

C=O (Ester) ~1740 Strong

C-H (Aldehyde) ~2820 and ~2720 Medium (often two bands)

C-O (Ester) ~1200-1100 Strong

C-H (sp³) ~2950-2850 Medium to Strong

Experimental Protocol for IR Spectroscopy
For a liquid sample like Methyl 5-oxopentanoate, a neat spectrum is typically acquired.
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Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them with care and

avoid contact with water.[9]

Place a small drop of the liquid sample onto the center of one salt plate.[9][10]

Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform

film.[9][10]

Carefully place the assembled plates into the sample holder of the IR spectrometer.[9]

Data Acquisition:

Before running the sample, a background spectrum of the empty sample chamber should

be collected to subtract the signals from atmospheric CO₂ and water vapor.[10]

Place the sample holder with the prepared salt plates into the spectrometer.

Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Analyze the spectrum by identifying the characteristic absorption bands and assigning

them to the corresponding functional groups.
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Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound, as well

as to gain structural information from its fragmentation pattern.

Mass Spectral Data
The mass spectrum of Methyl 5-oxopentanoate will show a molecular ion peak corresponding

to its molecular weight, along with several fragment ions.

m/z Ion Identity

130 [M]⁺ Molecular Ion

101 [M - CHO]⁺ Loss of the formyl radical

99 [M - OCH₃]⁺ Loss of the methoxy radical

74 [CH₃OC(=O)CH₂CH₂]⁺
McLafferty rearrangement of

the ester

59 [COOCH₃]⁺ Methoxycarbonyl cation

43 [CH₃CO]⁺ Acetyl cation
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Experimental Protocol for Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of

volatile compounds like Methyl 5-oxopentanoate.

Sample Preparation:

Prepare a dilute solution of Methyl 5-oxopentanoate in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate). The concentration should be in the low ppm range

(e.g., 1-10 ppm).

Transfer the solution to a GC vial.

Data Acquisition (GC-MS):

The sample is injected into the gas chromatograph, where it is vaporized and separated

based on its boiling point and interaction with the column's stationary phase.

As the compound elutes from the GC column, it enters the mass spectrometer.

In the ion source (commonly using Electron Ionization, EI), the molecules are bombarded

with high-energy electrons, causing them to ionize and fragment.

The resulting ions are accelerated into the mass analyzer, which separates them based on

their mass-to-charge ratio.

The detector records the abundance of each ion.

Data Processing:

The mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to confirm the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule.
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Workflow for Mass Spectrometric Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1594885?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

